molecular formula C14H22ClNO4 B12777077 1-Propanone, 3-(dimethylamino)-1-(2,3,4-trimethoxyphenyl)-, hydrochloride CAS No. 153505-66-9

1-Propanone, 3-(dimethylamino)-1-(2,3,4-trimethoxyphenyl)-, hydrochloride

Cat. No.: B12777077
CAS No.: 153505-66-9
M. Wt: 303.78 g/mol
InChI Key: MITZVYZGXSUNRT-UHFFFAOYSA-N
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Description

1-Propanone, 3-(dimethylamino)-1-(2,3,4-trimethoxyphenyl)-, hydrochloride (CAS: 153505-66-9) is a synthetic organic compound with the molecular formula C₁₄H₂₁NO₄·ClH (molecular weight: 315.78 g/mol). Its structure comprises a propanone backbone substituted with a dimethylamino group at the third carbon and a 2,3,4-trimethoxyphenyl group at the first carbon (Figure 1). The trimethoxyphenyl moiety is notable for its electron-rich aromatic system, which may influence binding interactions in biological systems .

Properties

CAS No.

153505-66-9

Molecular Formula

C14H22ClNO4

Molecular Weight

303.78 g/mol

IUPAC Name

3-(dimethylamino)-1-(2,3,4-trimethoxyphenyl)propan-1-one;hydrochloride

InChI

InChI=1S/C14H21NO4.ClH/c1-15(2)9-8-11(16)10-6-7-12(17-3)14(19-5)13(10)18-4;/h6-7H,8-9H2,1-5H3;1H

InChI Key

MITZVYZGXSUNRT-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC(=O)C1=C(C(=C(C=C1)OC)OC)OC.Cl

Origin of Product

United States

Preparation Methods

Synthesis of the Aromatic Ketone Core

The aromatic ketone core, 3-(dimethylamino)-1-(2,3,4-trimethoxyphenyl)propan-1-one, can be prepared by acylation or condensation reactions involving 2,3,4-trimethoxybenzaldehyde or related trimethoxybenzene derivatives.

  • Condensation with acrylonitrile derivatives : According to a European patent (EP0067593A1), intermediates such as dipropanenitriles can be synthesized by reacting acrylonitrile with phenylenediamine derivatives in the presence of acid catalysts like hydrochloric acid at elevated temperatures (50–100°C) in aqueous media. These intermediates can then be condensed with 3,4,5-trimethoxybenzaldehyde in polar solvents (e.g., dimethylsulfoxide, tert-butanol, dimethylformamide) using alkaline condensing agents such as potassium t-butoxide at mild temperatures (10–30°C) to yield benzyl intermediates with high purity and yield.

  • Acylation of amino alcohol precursors : A related approach for similar compounds involves acylation of amino alcohols with acid chlorides. For example, the synthesis of α-d-propoxyphene hydrochloride involves reacting the carbinol precursor with propionyl chloride in dichloromethane, sometimes with thionyl chloride to facilitate purification and conversion to the hydrochloride salt. The reaction is conducted at controlled temperatures (20–40°C) and followed by solvent evaporation and recrystallization steps to isolate the hydrochloride salt in high yield (>70%).

Introduction of the Dimethylamino Group

  • The dimethylamino substituent is typically introduced via nucleophilic substitution or reductive amination on the appropriate ketone or aldehyde intermediate. For example, 3-(dimethylamino)-1-(4-methoxyphenyl)propan-1-one, a close analog, is known and can be synthesized by alkylation of the corresponding ketone with dimethylamine or by reductive amination of the ketone with dimethylamine under controlled conditions.

Formation of the Hydrochloride Salt

  • The free base of 3-(dimethylamino)-1-(2,3,4-trimethoxyphenyl)propan-1-one is converted to its hydrochloride salt by treatment with hydrochloric acid, typically in an organic solvent or aqueous medium. This step improves the compound’s stability, crystallinity, and handling properties. The hydrochloride salt formation is a standard procedure in amine chemistry and is usually performed by adding an equimolar amount of HCl gas or concentrated hydrochloric acid to a solution of the free base, followed by isolation of the precipitated salt.

Detailed Reaction Conditions and Yields

Step Reaction Type Reagents & Conditions Solvent Temperature Yield (%) Notes
1 Formation of dipropanenitrile intermediate Acrylonitrile + phenylenediamine + HCl catalyst + hydroquinone (polymerization inhibitor) Water 80°C, 1.5 h 90–96% Recrystallization from water-ethanol
2 Condensation with 3,4,5-trimethoxybenzaldehyde Dipropanenitrile + 3,4,5-trimethoxybenzaldehyde + potassium t-butoxide Dimethylsulfoxide + tert-butanol 15–20°C, overnight 73–94% Product precipitated by water addition
3 Introduction of dimethylamino group Reductive amination or alkylation with dimethylamine Suitable polar solvent Mild conditions Variable Analogous to known methods for related compounds
4 Hydrochloride salt formation Treatment with HCl (gas or aqueous) Organic solvent or aqueous Ambient Quantitative Standard amine salt formation

Research Findings and Optimization Notes

  • The use of polar aprotic solvents such as dimethylsulfoxide and dimethylformamide is critical for high-yield condensation reactions due to their ability to stabilize intermediates and dissolve reactants effectively.

  • Alkaline condensing agents like potassium t-butoxide provide mild basic conditions that favor selective formation of the benzyl intermediate without side reactions.

  • The presence of polymerization inhibitors such as hydroquinone during acrylonitrile reactions prevents unwanted polymer formation, improving purity and yield.

  • Temperature control is essential; condensation reactions are typically performed at 10–30°C to avoid decomposition or side reactions.

  • The hydrochloride salt formation step is straightforward but crucial for isolating the compound in a stable, crystalline form suitable for further use or analysis.

Chemical Reactions Analysis

Types of Reactions

1-Propanone, 3-(dimethylamino)-1-(2,3,4-trimethoxyphenyl)-, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Profile

  • Molecular Formula : C14H21NO4
  • IUPAC Name : 3-(dimethylamino)-1-(2,3,4-trimethoxyphenyl)propan-1-one
  • SMILES : CN(C)CCC(=O)C1=C(C(=C(C=C1)OC)OC)OC

Antidepressant Activity

Research indicates that compounds with similar structural motifs exhibit antidepressant properties. For instance, derivatives of dimethylamino propanones have shown effectiveness in modulating neurotransmitter levels, particularly serotonin and norepinephrine .

Cognitive Enhancers

The compound's ability to influence cholinergic pathways suggests potential use as a cognitive enhancer. Studies on related compounds have demonstrated improvements in memory and learning processes in animal models .

Anti-cancer Properties

Preliminary studies have indicated that certain trimethoxyphenyl derivatives possess anti-cancer activity by inducing apoptosis in cancer cells. The mechanism is believed to involve the inhibition of specific signaling pathways associated with cell proliferation .

Table 1: Predicted Collision Cross Section Data

Adductm/zPredicted CCS (Ų)
[M+H]+268.15434161.1
[M+Na]+290.13628171.9
[M+NH4]+285.18088167.5
[M+K]+306.11022167.1
[M-H]-266.13978162.5

This table provides insights into the ionization behavior of the compound, which is essential for understanding its stability and reactivity in various environments.

Case Study 1: Antidepressant Effects

A study conducted on a series of dimethylamino propanones demonstrated significant antidepressant-like effects in rodent models when administered at specific dosages over a two-week period. Behavioral assessments revealed increased locomotor activity and reduced immobility in forced swim tests, suggesting enhanced mood and reduced depressive symptoms .

Case Study 2: Cognitive Enhancement

In a double-blind study involving healthy adults, a related compound was administered to assess its impact on cognitive functions such as memory recall and attention span. Results indicated a statistically significant improvement in cognitive performance compared to placebo controls, supporting the hypothesis that this class of compounds may offer therapeutic benefits for cognitive decline .

Mechanism of Action

The mechanism of action of 1-Propanone, 3-(dimethylamino)-1-(2,3,4-trimethoxyphenyl)-, hydrochloride involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces, leading to changes in cellular signaling pathways.

    Ion Channels: Modulation of ion channel activity, affecting cellular excitability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is part of a broader class of 3-(dimethylamino)-1-arylpropanone hydrochlorides, which share structural motifs but differ in aryl substituents and pharmacological profiles. Below is a detailed comparison:

Structural and Functional Analogues

Compound Name (CAS) Molecular Formula Key Substituents Pharmacological Notes References
1-Propanone, 3-(dimethylamino)-1-(2,3,4-trimethoxyphenyl)-, hydrochloride (153505-66-9) C₁₄H₂₁NO₄·ClH 2,3,4-Trimethoxyphenyl High lipophilicity due to three methoxy groups; potential CNS activity
1-Propanone, 3-(dimethylamino)-1-phenyl-, hydrochloride (879-72-1) C₁₁H₁₆ClNO Phenyl Simpler structure; used as a precursor in synthesis of antidepressants
3-(Dimethylamino)-1-(4-methoxyphenyl)-propan-1-one hydrochloride (2125-49-7) C₁₂H₁₈ClNO₂* 4-Methoxyphenyl Moderate lipophilicity; studied for serotonergic activity
RS 67333 (Not listed) C₁₇H₂₄ClN₃O₂ 4-Amino-5-chloro-2-methoxyphenyl 5-HT₄ receptor agonist; used in gastrointestinal motility research
RS 39604 (Not listed) C₂₄H₃₂ClN₃O₅S 4-Amino-5-chloro-2-(3,5-dimethoxybenzyloxy)phenyl Dual 5-HT₄/5-HT₃ receptor modulation; neuroprotective potential

*Note: Discrepancy in molecular formula reported for 2125-49-7 (C₁₂H₁₂N₂ in vs. calculated C₁₂H₁₈ClNO₂). Further verification required.

Key Differences and Implications

Substituent Effects: Trimethoxyphenyl vs. Methoxy Positioning: The 4-methoxyphenyl derivative (2125-49-7) lacks the steric and electronic effects of 2,3,4-trimethoxy substitution, which may reduce its affinity for certain targets .

Phenothiazine Derivatives: Compounds like propiopromazine hydrochloride (CAS 7681-67-6, ) incorporate a phenothiazine ring, enabling antipsychotic activity, whereas the target compound’s trimethoxyphenyl group may favor different neurological targets .

Toxicity and Safety: A structurally related indole derivative (CAS 108-16-7, ) showed an intravenous LD₅₀ of 180 mg/kg in mice, highlighting the importance of substituent choice in toxicity profiles. No direct toxicity data exists for the target compound .

Biological Activity

1-Propanone, 3-(dimethylamino)-1-(2,3,4-trimethoxyphenyl)-, hydrochloride (CAS Number: 153505-66-9) is a synthetic compound with potential therapeutic applications. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H22ClNO4
  • Molecular Weight : 303.782 g/mol
  • Boiling Point : 375.7 °C at 760 mmHg
  • Flash Point : 181 °C
  • LogP : 2.6488

The compound exhibits various biological activities attributed to its structural components:

  • Antioxidant Activity : Research indicates that compounds with similar structures often display antioxidant properties, which may help in mitigating oxidative stress in cells .
  • Antimicrobial Effects : Preliminary studies suggest that derivatives of this compound might possess antibacterial and antifungal properties, potentially inhibiting the growth of harmful microorganisms .
  • Neuroprotective Effects : The dimethylamino group is known to interact with neurotransmitter systems, possibly influencing neuroprotective pathways and neuroinflammation .

Biological Activity Data

A summary of key biological activities associated with 1-Propanone, 3-(dimethylamino)-1-(2,3,4-trimethoxyphenyl)-, hydrochloride is presented in the table below:

Activity Type Description Reference
AntioxidantPotential to reduce oxidative stress
AntimicrobialInhibitory effects on Gram-positive and Gram-negative bacteria
NeuroprotectivePossible modulation of neurotransmitter systems
CytotoxicityEvaluated against various cancer cell lines

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several derivatives related to this compound. It was found that certain analogs exhibited significant activity against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL . This suggests that modifications to the structure can enhance antibacterial properties.

Case Study 2: Neuroprotective Properties

In a neuroprotective study involving PC12 cells exposed to oxidative stressors, compounds similar to 1-Propanone demonstrated significant protective effects against cell death. The mechanism was hypothesized to involve the inhibition of apoptosis pathways through modulation of reactive oxygen species (ROS) levels .

Case Study 3: Antioxidant Activity

In vitro tests revealed that related compounds showed promising antioxidant activity by scavenging free radicals and reducing lipid peroxidation in cellular models . This suggests potential applications in preventing oxidative damage in neurodegenerative diseases.

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